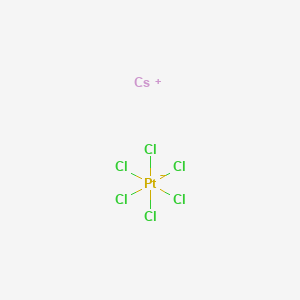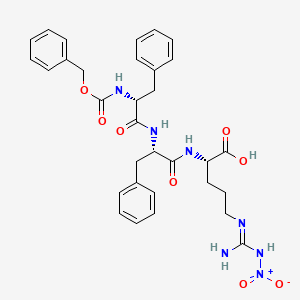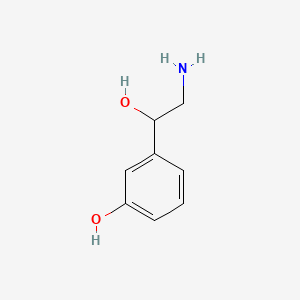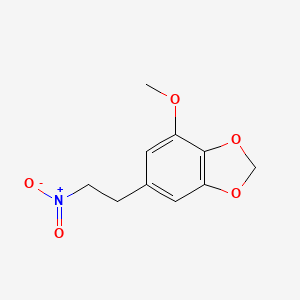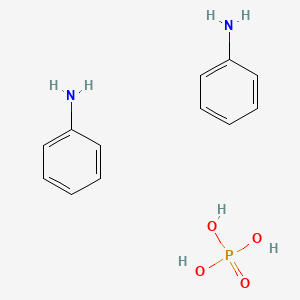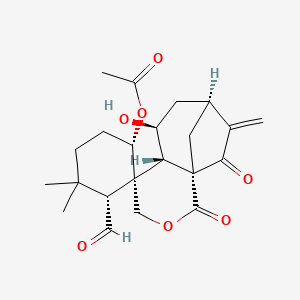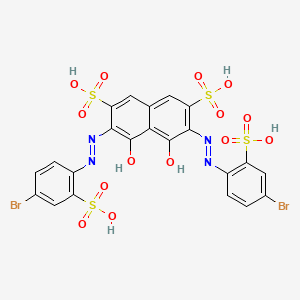
DYSPROSIUM(III) ACETATE TETRAHYDRATE, REACTON#174;, 99.9per cent (REO)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dysprosium(III) acetate tetrahydrate, REACTON™, 99.9% (REO), is a high-purity compound used in various scientific and industrial applications. It is a rare earth metal compound with the chemical formula C6H17DyO10. Dysprosium is known for its high magnetic susceptibility and is often used in applications requiring strong magnetic properties.
Mechanism of Action
- Dysprosium compounds are known to exhibit magnetic properties and are used in data-storage applications, such as hard disks .
- Dysprosium compounds are used in various applications, including ceramics, glass, and lasers . However, their precise effects on biochemical pathways are not well-documented.
Target of Action
Biochemical Pathways
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
It is known that dysprosium and its compounds are highly susceptible to magnetization . This property could potentially influence its interactions with biomolecules, particularly those with magnetic properties.
Molecular Mechanism
It is known that dysprosium can be used in conjunction with vanadium and other elements in making laser materials and commercial lighting , suggesting that it may interact with other elements or compounds at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dysprosium(III) acetate tetrahydrate can be synthesized through the reaction of dysprosium oxide (Dy2O3) with acetic acid (CH3COOH) in the presence of water. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired tetrahydrate form. The general reaction is as follows: [ \text{Dy}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} + 4 \text{H}_2\text{O} \rightarrow 2 \text{Dy(CH}_3\text{COO})_3 \cdot 4 \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of dysprosium(III) acetate tetrahydrate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the dissolution of dysprosium oxide in acetic acid, followed by crystallization and purification steps to obtain the high-purity tetrahydrate form. The product is then dried and packaged for various applications.
Chemical Reactions Analysis
Types of Reactions
Dysprosium(III) acetate tetrahydrate undergoes several types of chemical reactions, including:
Oxidation: Dysprosium can be oxidized to higher oxidation states under specific conditions.
Reduction: Reduction reactions can convert dysprosium(III) to lower oxidation states.
Substitution: The acetate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in reactions with dysprosium(III) acetate tetrahydrate include strong acids, bases, and oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction pathway and products.
Major Products Formed
The major products formed from reactions involving dysprosium(III) acetate tetrahydrate depend on the specific reaction conditions. For example, oxidation reactions may produce dysprosium(IV) compounds, while substitution reactions can yield various dysprosium complexes with different ligands.
Scientific Research Applications
Dysprosium(III) acetate tetrahydrate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other dysprosium compounds and as a catalyst in organic reactions.
Biology: Employed in studies involving magnetic properties and their effects on biological systems.
Medicine: Investigated for potential use in magnetic resonance imaging (MRI) contrast agents and targeted drug delivery systems.
Industry: Utilized in the production of high-performance magnets, phosphors, and laser materials.
Comparison with Similar Compounds
Similar Compounds
- Dysprosium(III) chloride
- Dysprosium(III) nitrate
- Dysprosium(III) sulfate
Uniqueness
Dysprosium(III) acetate tetrahydrate is unique due to its high purity and specific hydration state, which makes it suitable for specialized applications requiring precise magnetic and electronic properties. Compared to other dysprosium compounds, the acetate form offers distinct advantages in terms of solubility and reactivity in various chemical processes.
Properties
CAS No. |
15280-55-4 |
|---|---|
Molecular Formula |
C2H6DyO3 |
Molecular Weight |
240.57 g/mol |
IUPAC Name |
acetic acid;dysprosium;hydrate |
InChI |
InChI=1S/C2H4O2.Dy.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |
InChI Key |
CFXVUJIWIIYXBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.O.[Dy] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


